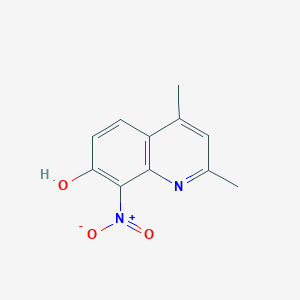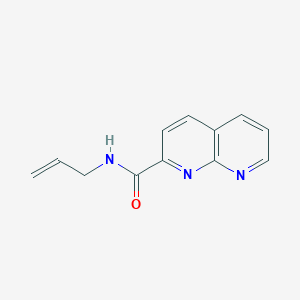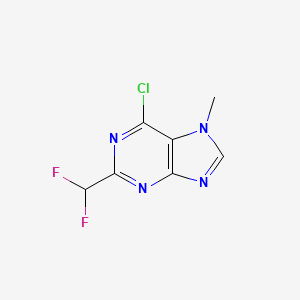
2,4-Dimethyl-8-nitroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of quinoline derivatives, including 2,4-Dimethyl-8-nitroquinolin-7-ol, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction.
One-Pot Reactions: Combining multiple reaction steps into a single process, often under solvent-free conditions.
Photocatalytic Synthesis: Using UV radiation to drive the reaction.
Industrial production methods often involve optimizing these laboratory-scale techniques to achieve higher efficiency and scalability.
Chemical Reactions Analysis
2,4-Dimethyl-8-nitroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-8-nitroquinolin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-8-nitroquinolin-7-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial gyrases, leading to the disruption of DNA synthesis in bacteria . Additionally, its nitro group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
2,4-Dimethyl-8-nitroquinolin-7-ol can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-8-thiol: Used in the production of metal complexes that emit light.
5-Nitro-8-hydroxyquinoline: An antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2,4-dimethyl-8-nitroquinolin-7-ol |
InChI |
InChI=1S/C11H10N2O3/c1-6-5-7(2)12-10-8(6)3-4-9(14)11(10)13(15)16/h3-5,14H,1-2H3 |
InChI Key |
VEQFJBSUFFCICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)


![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)



![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)

